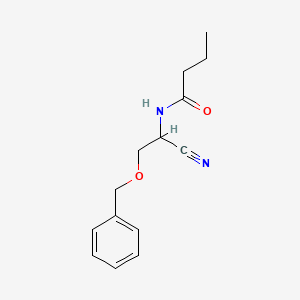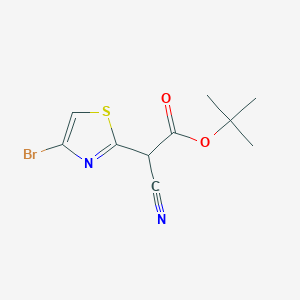
tert-Butyl 2-(4-bromothiazol-2-yl)-2-cyanoacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 2-(4-bromothiazol-2-yl)-2-cyanoacetate is a chemical compound with the molecular formula C11H13BrN2O2S It is a derivative of thiazole, a heterocyclic compound containing both sulfur and nitrogen atoms
Preparation Methods
The synthesis of tert-Butyl 2-(4-bromothiazol-2-yl)-2-cyanoacetate typically involves the reaction of tert-butyl cyanoacetate with 4-bromothiazole under specific conditions. One common method includes the use of diisopropylamine and butyllithium in tetrahydrofuran (THF) as solvents. The reaction mixture is chilled to 0°C, and the reagents are added sequentially to ensure proper reaction conditions .
Chemical Reactions Analysis
tert-Butyl 2-(4-bromothiazol-2-yl)-2-cyanoacetate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the thiazole ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction to form thiazolidines.
Scientific Research Applications
tert-Butyl 2-(4-bromothiazol-2-yl)-2-cyanoacetate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Mechanism of Action
The mechanism of action of tert-Butyl 2-(4-bromothiazol-2-yl)-2-cyanoacetate involves its interaction with specific molecular targets. The bromine atom in the thiazole ring can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The cyano group can also participate in hydrogen bonding and other interactions, contributing to the compound’s overall biological activity .
Comparison with Similar Compounds
tert-Butyl 2-(4-bromothiazol-2-yl)-2-cyanoacetate can be compared with other similar compounds, such as:
tert-Butyl 4-bromothiazol-2-ylcarbamate: This compound has a similar thiazole ring structure but differs in the functional groups attached to the ring.
tert-Butyl (4-bromothiazol-2-yl)(methyl)carbamate: Another similar compound with a methyl group attached to the thiazole ring, which affects its chemical properties and reactivity.
Properties
Molecular Formula |
C10H11BrN2O2S |
|---|---|
Molecular Weight |
303.18 g/mol |
IUPAC Name |
tert-butyl 2-(4-bromo-1,3-thiazol-2-yl)-2-cyanoacetate |
InChI |
InChI=1S/C10H11BrN2O2S/c1-10(2,3)15-9(14)6(4-12)8-13-7(11)5-16-8/h5-6H,1-3H3 |
InChI Key |
VXMCTENMLGLBOH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C(C#N)C1=NC(=CS1)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


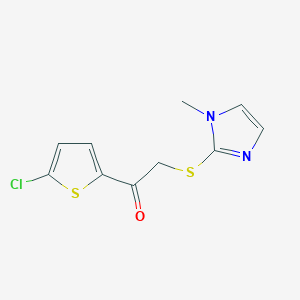
![Ethyl 4-[(1-oxidoisonicotinoyl)amino]benzoate](/img/structure/B14916649.png)

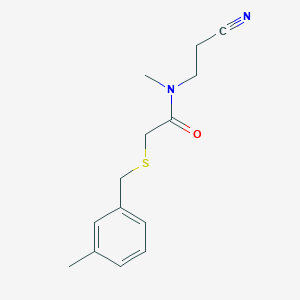
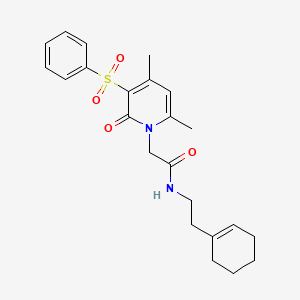
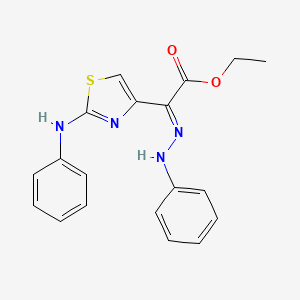
![3-Bromo-6-chloro-7-iodoimidazo[1,2-b]pyridazine](/img/structure/B14916670.png)
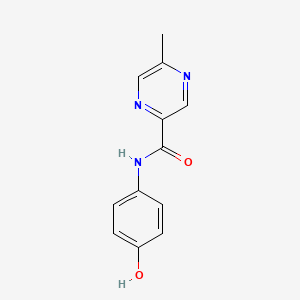
![2,3-Dihydropyrazolo[5,1-b]oxazol-7-ylmethanol](/img/structure/B14916681.png)

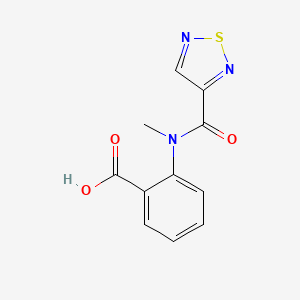
![Diphenyl(2'-(triethoxysilyl)-[1,1'-biphenyl]-2-yl)phosphane](/img/structure/B14916714.png)
![[2-[2,6-bis[3,5-bis(trifluoromethyl)phenyl]phenyl]phenyl]-dicyclohexylphosphane](/img/structure/B14916722.png)
